5-Chloro-3-phenyl-2,1-benzothiazole
Description
Contextualization of the Benzothiazole (B30560) Heterocyclic System in Organic Chemistry
Benzothiazole is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govekb.egnih.gov The core structure is a bicyclic system containing nitrogen and sulfur atoms. nih.govpharmacyjournal.in There are three structural isomers of benzothiazole: 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole. wikipedia.org This fundamental scaffold is planar and its heterocyclic core can be readily substituted. wikipedia.org The versatility of the benzothiazole ring system allows for the synthesis of a vast array of derivatives with diverse chemical properties. nih.gov
The synthesis of benzothiazoles can be achieved through various methods, with a common approach being the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. ekb.egmdpi.com Modern synthetic strategies often focus on green chemistry principles, utilizing efficient catalysts and environmentally benign solvents to produce these valuable compounds. nih.govmdpi.com
Overview of the Chemical and Biological Importance of Benzothiazole Derivatives in Contemporary Research
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net Derivatives of benzothiazole have garnered significant attention due to their wide spectrum of pharmacological activities. pharmacyjournal.inpcbiochemres.com These include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties. pharmacyjournal.inpcbiochemres.comresearchgate.net
The biological activity of benzothiazole derivatives is often influenced by the nature and position of substituents on both the benzene and thiazole rings. nih.gov For instance, the introduction of a phenyl group at the 2-position, often seen in many active compounds, can contribute to various therapeutic effects. pharmacyjournal.innih.gov The ongoing research in this area focuses on synthesizing novel benzothiazole analogues with enhanced potency and reduced toxicity. pcbiochemres.comnih.gov
Specific Focus on 5-Chloro-3-phenyl-2,1-benzothiazole: Structural and Research Rationale
This compound is a specific derivative of the 2,1-benzothiazole isomeric family. Its structure is characterized by a chlorine atom at the 5th position of the benzothiazole ring and a phenyl group attached to the 3rd position.
The molecular formula of this compound is C₁₃H₈ClNS. chemsynthesis.com The presence of the chloro and phenyl groups significantly influences the molecule's electronic properties and spatial arrangement, which in turn can dictate its reactivity and biological interactions.
The rationale for the synthesis and study of this particular compound stems from the broader interest in halogenated and phenyl-substituted benzothiazoles. Halogen atoms, like chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. The phenyl group can engage in various intermolecular interactions, contributing to the binding affinity of the compound to biological targets. Research into compounds like this compound is driven by the quest to discover new molecules with potential therapeutic applications.
Below is a data table summarizing the key structural and identification information for the compounds discussed:
| Compound Name | Molecular Formula | Key Structural Features |
| Benzothiazole | C₇H₅NS | A bicyclic system with a benzene ring fused to a thiazole ring. nih.govekb.eg |
| This compound | C₁₃H₈ClNS | A 2,1-benzothiazole core with a chlorine atom at position 5 and a phenyl group at position 3. chemsynthesis.com |
Established Synthetic Routes to the 2,1-Benzothiazole Core Structure
The synthesis of the 2,1-benzothiazole core is a well-established area of heterocyclic chemistry, with several reliable methods for constructing the fused ring system. These can be broadly categorized into condensation reactions, cyclization approaches, and one-pot strategies that combine multiple steps for increased efficiency.
Condensation Reactions in 2,1-Benzothiazole Synthesis
Condensation reactions are a cornerstone of benzothiazole synthesis, typically involving the reaction of an ortho-substituted aniline with a suitable electrophile. A prevalent method is the condensation of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govmdpi.com The reaction proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes cyclization and dehydration or a similar elimination to form the thiazole ring. mdpi.com
Different catalysts and reaction conditions can be employed to promote these condensations. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature has been used to efficiently synthesize 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. mdpi.com Microwave-assisted organic synthesis has also been applied to accelerate the condensation of 2-aminothiophenol with fatty acids in solvent-free conditions, leading to good to excellent yields of 2-substituted benzothiazoles. journals.co.za
Cyclization Approaches for Heterocyclic Ring Formation
Intramolecular cyclization is another key strategy for forming the 2,1-benzothiazole ring. A classic example is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. While historically significant, this method can be limited by the availability of the starting thiobenzanilides.
More modern cyclization approaches often involve transition metal catalysis. For example, palladium-catalyzed intramolecular C-S bond formation can be used to cyclize ortho-halo-substituted thioanilides into benzothiazoles. These methods offer the advantage of mild reaction conditions and high functional group tolerance.
One-Pot Synthetic Strategies
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the synthesis of benzothiazoles. These methods combine multiple reaction steps, such as condensation and cyclization/oxidation, in a single reaction vessel without the need for isolating intermediates.
One such strategy involves the three-component reaction of 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea, catalyzed by a copper(I) iodide supported on magnetic nanoparticles. nanomaterchem.com This approach allows for the direct construction of 2-substituted benzothiazoles in a single step under aqueous conditions. Another one-pot method involves the reaction between thiols, oxalyl chloride, and 2-aminothiophenol, leading to the formation of C-N and C-S bonds in a simultaneous manner. nih.gov
Synthesis of this compound: Specific Protocols and Optimizations
While general methods for the synthesis of the 2,1-benzothiazole core are well-documented, the synthesis of the specifically substituted this compound requires a more tailored approach, focusing on the introduction of the chloro and phenyl groups at the desired positions.
Precursor Compounds and Reagents for Chlorinated Phenyl-Benzothiazoles
A key precursor for the synthesis of this compound is 2-amino-5-chlorobenzophenone. wikipedia.org This intermediate can be synthesized through various routes. One common method involves the reaction of p-chloronitrobenzene with benzyl cyanide in the presence of a strong base like sodium hydroxide in an alcoholic solution. patsnap.com This reaction forms 5-chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil), which can then be reduced to 2-amino-5-chlorobenzophenone using reagents such as iron powder in the presence of an acid. wikipedia.orgchemicalbook.com
The following table summarizes the precursors and reagents involved in the synthesis of 2-amino-5-chlorobenzophenone:
| Precursor/Reagent | Role |
| p-Chloronitrobenzene | Starting material for the benzene ring with the chloro substituent. |
| Benzyl cyanide | Source of the phenyl group and the adjacent carbon. |
| Sodium hydroxide | Base to facilitate the initial condensation reaction. |
| Ethanol | Solvent for the reaction. |
| Iron powder | Reducing agent for the conversion of the isoxazole intermediate. |
| Sulfuric acid | Acidic medium for the reduction step. |
Reaction Conditions and Catalysis in Target Compound Formation
The conversion of 2-amino-5-chlorobenzophenone to this compound involves the introduction of a sulfur atom and subsequent cyclization to form the thiazole ring. This transformation is typically achieved through a thionation reaction followed by cyclization.
A common reagent used for the thionation of carbonyl groups is Lawesson's reagent. The reaction would involve heating 2-amino-5-chlorobenzophenone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The thionated intermediate would then undergo intramolecular cyclization, driven by the proximity of the amino and thio-carbonyl groups, to form the 2,1-benzothiazole ring.
The following table outlines a plausible set of reaction conditions for the synthesis of this compound from 2-amino-5-chlorobenzophenone, based on general procedures for similar transformations:
| Parameter | Condition |
| Starting Material | 2-amino-5-chlorobenzophenone |
| Reagent | Lawesson's reagent |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | Several hours (monitored by TLC) |
| Work-up | Aqueous work-up followed by extraction and purification by chromatography. |
It is important to note that optimization of these conditions, including the stoichiometry of Lawesson's reagent and the reaction time, would be necessary to achieve the best possible yield and purity of the final product.
Structure
3D Structure
Properties
CAS No. |
40539-64-8 |
|---|---|
Molecular Formula |
C13H8ClNS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
5-chloro-3-phenyl-2,1-benzothiazole |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PDEMCBLTVSFORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NS2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 3 Phenyl 2,1 Benzothiazole
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 5-Chloro-3-phenyl-2,1-benzothiazole, this analysis would provide invaluable insights into its molecular geometry and packing in the solid state. However, specific crystallographic data for this compound are not currently available.
In contrast, extensive crystallographic data has been reported for the isomeric compound, 5-Chloro-2-phenyl-1,3-benzothiazole . Studies of this isomer show it crystallizes in a monoclinic system. nih.govresearchgate.net This type of detailed analysis would be required to fully understand the structural characteristics of this compound.
Intermolecular Interactions and Crystal Packing Motifs
The study of intermolecular interactions is crucial for understanding how molecules assemble in a crystal lattice, which influences physical properties such as melting point and solubility. A complete analysis would involve identifying non-covalent forces like hydrogen bonds, halogen bonds, and π–π stacking interactions. For instance, in the crystal structure of the related 5-Chloro-2-phenyl-1,3-benzothiazole , molecules are reported to be arranged parallel to the c-axis, a packing motif that would be compared and contrasted with that of the title compound if data were available. nih.govresearchgate.net
Bond Lengths, Bond Angles, and Dihedral Angle Characterization
Precise measurements of bond lengths, bond angles, and torsion (dihedral) angles are fundamental outputs of an X-ray diffraction study. This data provides a complete geometric description of the molecule. A comprehensive analysis would present these values in a detailed table, allowing for comparison with theoretical models and related structures. Without experimental data for this compound, such a characterization remains speculative.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Mapping
A ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For this compound, one would expect to observe distinct signals for the protons on the benzothiazole (B30560) core and the phenyl ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would allow for the definitive assignment of each proton. While ¹H NMR data is available for numerous other benzothiazole derivatives, specific spectral data for the title compound is not documented in the surveyed literature. nih.gov
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, with its chemical shift indicating its electronic environment (e.g., aromatic, bonded to a heteroatom). This technique is invaluable for confirming the molecular structure and the position of substituents. As with ¹H NMR, a lack of published data for this specific isomer prevents a detailed analysis and the creation of a data table of its carbon chemical shifts. nih.gov
Advanced NMR Techniques for Structural Confirmation
There is no available research detailing the use of advanced NMR techniques for the structural confirmation of this compound. Typically, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, would be required for unambiguous structural elucidation. These analyses would confirm the precise connectivity of atoms and the positions of the chloro and phenyl substituents on the benzothiazole core. While spectroscopic data exists for numerous other benzothiazole derivatives, this specific isomer remains uncharacterized in the scientific literature. jetir.orgjyoungpharm.orgresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Similarly, a published FT-IR spectrum for this compound could not be located. An experimental FT-IR spectrum would be essential to identify its characteristic functional groups and vibrational modes. Key expected absorptions would include those corresponding to C-Cl, C=N, C=C aromatic stretching, and C-S bonds. While theoretical spectra can be predicted, and spectra for related benzothiazoles are available, no experimentally determined FT-IR data has been reported for this compound. jetir.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
No specific High-Resolution Mass Spectrometry (HRMS) data for this compound is present in the reviewed literature. HRMS analysis is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₁₃H₈ClNS, HRMS would be used to verify the exact mass, distinguishing it from other compounds with the same nominal mass. Although HRMS data is available for related structures, it is absent for the title compound. jyoungpharm.orgias.ac.in
Reactivity and Reaction Mechanisms of 5 Chloro 3 Phenyl 2,1 Benzothiazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Core
The electron-withdrawing nature of the fused thiazole (B1198619) ring deactivates the carbocyclic (benzene) portion of the benzothiazole core towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions and are expected to proceed slowly. The directing influence of the chloro and phenyl groups, along with the heterocyclic ring itself, would determine the position of any potential substitution.
Conversely, the electron-deficient character of the ring system makes it more susceptible to nucleophilic aromatic substitution (SNAr). While the heterocyclic part of the 2,1-benzothiazole is not typically attacked by nucleophiles, the chloro-substituted benzene (B151609) ring is a potential site for such reactions, especially with potent nucleophiles or under conditions that promote the formation of an intermediate. Theoretical studies on the related 1,3-benzothiazole isomer suggest that the C6 position can be an electrophilic site, which corresponds to the C5 position in the 2,1-benzothiazole isomer where the chlorine atom is located researchgate.net.
| Reaction Type | Reagent | Predicted Outcome | Governing Factor |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Low reactivity; substitution on the phenyl group or deactivated benzene ring of the core. | Electron-deficient nature of the benzothiazole ring system. |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., NaOMe, NaNH₂) | Substitution of the chloro group at the C5 position is plausible. | Activation by the electron-withdrawing heterocyclic core. |
Transformations Involving the Chloro and Phenyl Substituents
The substituents on the 5-Chloro-3-phenyl-2,1-benzothiazole scaffold offer additional avenues for chemical transformation.
The chlorine atom at the C5 position is the most likely site for nucleophilic attack. This reaction, a classic SNAr, would be facilitated by the electron-withdrawing effect of the fused heterocyclic ring. The reaction of chloro-substituted benzothiazoles with various nucleophiles like amines or thiols is a known method for derivatization nih.govorientjchem.org. For instance, treatment with sodium methoxide (B1231860) would be expected to yield the 5-methoxy derivative, while reaction with ammonia (B1221849) or primary amines could produce the corresponding 5-amino compounds.
The phenyl group at the C3 position is subject to standard electrophilic aromatic substitution reactions. However, it is deactivated by the electron-withdrawing benzothiazole system attached to it. Therefore, reactions like nitration or halogenation on the phenyl ring would likely require forcing conditions and would be directed to the ortho- and para-positions relative to the benzothiazole substituent, with the para-position being sterically favored.
| Substituent | Reaction Type | Typical Reagents | Potential Product |
|---|---|---|---|
| 5-Chloro | Nucleophilic Aromatic Substitution | R-NH₂ (Amines), R-OH (Alcohols)/Base, R-SH (Thiols)/Base | 5-Amino, 5-Alkoxy, or 5-Thioether derivatives |
| 3-Phenyl | Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination), HNO₃/H₂SO₄ (Nitration) | Bromo- or nitro-substituted phenyl derivatives |
Mechanistic Investigations of Key Reactions
Although specific mechanistic studies on this compound are not extensively documented, the mechanisms of its reactions can be inferred from general studies on the benzothiazole class of compounds.
The synthesis of the benzothiazole core itself, often achieved through the condensation of an o-aminothiophenol with a carboxylic acid or aldehyde, proceeds through well-defined intermediates. The initial step is the formation of a thioamide or a Schiff base, which then undergoes an intramolecular cyclization followed by dehydration or oxidation to form the aromatic benzothiazole ring nih.govmdpi.com.
For substitution reactions, the mechanisms involve characteristic intermediates:
Electrophilic Substitution: The reaction would proceed via a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.
Nucleophilic Aromatic Substitution: The substitution of the C5-chloro group would involve the formation of a negatively charged Meisenheimer complex as a key intermediate. This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring.
Radical Reactions: Some benzothiazole syntheses are proposed to occur via a single-electron transfer (SET) mechanism, known as the SRN1 pathway. This involves the formation of radical anion intermediates nih.gov.
Currently, there is no available literature detailing radical trapping experiments performed on this compound. Such experiments are designed to detect the presence of short-lived radical intermediates in a reaction mechanism. In a hypothetical reaction where a radical pathway is suspected, a "radical trap" such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) would be added. The formation of a stable adduct between the trap and the radical intermediate would provide strong evidence for the radical mechanism. Several syntheses of benzothiazoles are proposed to proceed through radical intermediates, such as those involving photoredox catalysis or initiation with peroxides, making this a relevant area for future investigation nih.govresearchgate.net.
Many modern syntheses and functionalizations of benzothiazoles rely on catalysis, and their mechanisms are subjects of detailed study. nih.govresearchgate.net
Acid Catalysis: Brønsted acids are often used in condensation reactions to form the benzothiazole ring. The acid protonates the carbonyl oxygen of an aldehyde or ketone, activating it for nucleophilic attack by the amino group of an aminothiophenol, thus facilitating the formation of the initial C-N bond mdpi.com.
Metal Catalysis: Transition metals like palladium, copper, and ruthenium are widely used. For example, a palladium-catalyzed C-H functionalization of the benzothiazole core would likely follow a cycle involving:
Oxidative addition of the metal catalyst into a C-H or C-X bond.
Coordination of the second reactant.
Migratory insertion or transmetalation.
Reductive elimination to release the final product and regenerate the active catalyst researchgate.netacs.org.
Photoredox Catalysis: Visible-light-mediated syntheses often employ a photocatalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes) that, upon excitation by light, initiates a single-electron transfer (SET) process. In a typical reaction, the excited photocatalyst can oxidize or reduce a substrate to generate a radical ion. This radical then undergoes further reaction, such as cyclization, to form the product. The catalytic cycle is closed by a subsequent electron transfer step that regenerates the ground state of the photocatalyst acs.orgacs.org. An interesting variation involves the in situ formation of a disulfide from 2-aminothiophenol (B119425), which then acts as the photosensitizer to generate reactive oxygen species that drive the final oxidative aromatization step acs.orgorganic-chemistry.org.
Computational and Theoretical Investigations of 5 Chloro 3 Phenyl 2,1 Benzothiazole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These approaches solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. DFT is widely used for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules like 5-Chloro-3-phenyl-2,1-benzothiazole. Ab initio methods, while often more computationally demanding, can provide highly accurate benchmark results.
Optimization of Molecular Geometry and Electronic Structure
A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges, which are essential for understanding the molecule's polarity and intermolecular interactions.
Table 1: Key Parameters Determined from Molecular Geometry Optimization
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Dihedral Angles (°) | The angle between two intersecting planes, defining molecular conformation. |
| Total Energy (Hartree) | The calculated total energy of the molecule in its optimized state. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to be reactive. For benzothiazole (B30560) derivatives, these values typically range from 4.46 to 4.73 eV. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the likely sites for electrophilic and nucleophilic attack.
Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. An MEP map plots the electrostatic potential onto the molecule's electron density surface.
Different colors on the map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and sulfur.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would identify the specific atoms and regions that are most likely to participate in electrostatic interactions, providing critical insights into its intermolecular bonding and chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
For this compound, MD simulations would be useful for:
Conformational Sampling: Exploring the different possible spatial arrangements (conformers) of the molecule, particularly the rotation around the bond connecting the phenyl and benzothiazole rings.
Stability Analysis: Assessing the stability of different conformers and the dynamics of the molecule in various environments, such as in a solvent or interacting with a biological target.
Interaction Studies: Simulating how the molecule interacts with other molecules, such as water or a protein active site, which is crucial for understanding its behavior in a biological context.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. These models establish a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an observed property or activity.
To develop a QSPR model for benzothiazole derivatives, including this compound, a dataset of related compounds with known properties would be used. Various descriptors representing electronic, steric, and hydrophobic features would be calculated for each molecule. Statistical methods, such as multiple linear regression, are then employed to build a predictive model. Such a model could be used to estimate properties like solubility, boiling point, or specific biological activities for new, untested compounds in the same chemical class.
Mechanistic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific biological and mechanistic data for the compound This compound . While extensive research exists for the isomeric 1,3-benzothiazole scaffold and its derivatives, which are known to possess a wide range of pharmacological activities, the specific 2,1-benzothiazole isomer requested is not well-documented in the context of biological studies.
Searches for in vitro biological screening, including its effects on specific enzyme targets, its potential to inhibit cellular pathways such as DNA binding or topoisomerase activity, and its interactions with receptors or ion channels, yielded no specific results for this compound. Similarly, no structure-activity relationship (SAR) studies detailing the impact of the chloro-substitution or the phenyl moiety on the biological activity of this particular compound could be located in the public domain.
The available literature frequently discusses related but structurally distinct compounds. For instance, studies on 5-chloro-2-phenyl-1,3-benzothiazole and other 1,3-benzothiazole derivatives detail their roles as enzyme inhibitors and their potential in cancer and antimicrobial research. nih.govresearchgate.net Furthermore, information is available for the oxygen analog, 5-Chloro-3-phenyl-2,1-benzisoxazole , which is used as a heterocyclic building block in the synthesis of other organic compounds. sigmaaldrich.comchemicalbook.com However, this information cannot be extrapolated to the sulfur-containing 2,1-benzothiazole isomer due to fundamental differences in chemical structure and properties that would significantly alter biological activity.
Consequently, as of the current date, the specific data required to populate the requested article outline on the mechanistic biological studies and structure-activity relationships of this compound is not available in published scientific research.
Mechanistic Biological Studies and Structure Activity Relationships Sar of 5 Chloro 3 Phenyl 2,1 Benzothiazole Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Investigation of Stereochemical Influence on Activity
The specific stereochemical influences on the biological activity of 5-Chloro-3-phenyl-2,1-benzothiazole derivatives are not extensively documented in publicly available literature. However, the potential for stereoisomerism, particularly atropisomerism, can be inferred from the structural features of these molecules. Atropisomerism arises from hindered rotation around a single bond, which can lead to the existence of stable, separable enantiomers. In the case of 3-aryl-substituted benzothiazoles, restricted rotation around the N-aryl bond may result in such axial chirality.
Studies on other sterically hindered aryl-heterocyclic systems have demonstrated that atropisomers can exhibit significantly different biological activities. For instance, research on 3-arylthiazolidine-2-thiones has shown that the presence of bulky substituents on the aryl ring can lead to stable atropisomers with measurable rotational energy barriers. This suggests that for derivatives of this compound, particularly those with additional substitutions on the phenyl ring, the potential for atropisomerism is a critical area for investigation. The differential spatial arrangement of substituents in these atropisomers could lead to distinct binding affinities and modes of action at biological targets. Computational studies on related benzazepines have indicated that alkylation at positions adjacent to the aryl linkage can significantly slow the rate of enantiomerization, potentially allowing for the isolation of stable atropisomers. tandfonline.com
Mechanistic Insights into Biological Action
The precise mechanisms of biological action for this compound are not fully elucidated. However, research on the broader class of benzothiazole (B30560) derivatives provides a foundation for understanding their potential biological targets and interaction profiles. Benzothiazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov These activities are often attributed to their ability to interact with various enzymes and receptors.
Molecular Docking Studies for Target Binding Affinities and Modes
While specific molecular docking studies for this compound are limited, research on structurally related benzothiazole derivatives offers valuable insights into their potential binding interactions. These studies help to predict the binding affinity and orientation of a ligand within the active site of a protein, providing a rationale for its biological activity.
For example, docking studies on 2-phenyl-3-(substituted-benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives have been conducted to explore their antimicrobial activity against DNA gyrase (PDB: 3G75). nih.gov The results indicated that these compounds could fit into the active site of the enzyme, suggesting a potential mechanism for their antibacterial effects. nih.gov Similarly, pyrazole (B372694) Schiff base hybrids containing a benzothiazole moiety have been docked into the active site of P. falciparum cysteine protease falcipain-2, revealing good interactions and significant binding energies, which supports their potential as antimalarial agents. nih.gov
In another study, novel benzothiazole derivatives were evaluated as inhibitors of VEGFR-2 and BRAF kinase, key targets in cancer therapy. nih.gov Molecular docking simulations showed that these compounds could bind to the active sites of these kinases with favorable binding energies, which was consistent with their experimental inhibitory activity. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes arene-cation interactions with key amino acid residues in the binding pocket.
The following table summarizes representative molecular docking data for various benzothiazole derivatives against different biological targets, which may serve as a reference for predicting the behavior of this compound derivatives.
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
| 2-Phenyl-3-(substituted-benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one | DNA Gyrase (3G75) | Not specified | Consistent with antimicrobial results | nih.gov |
| Pyrazole Schiff base hybrids with benzothiazole | P. falciparum falcipain-2 | Not specified | Significant binding energies | nih.gov |
| Benzothiazole-thiadiazole hybrids | VEGFR-2 | Cys919, Asp1046 | Lower than sorafenib | nih.gov |
| Heteroarylated benzothiazoles | E. coli MurB | Not specified | Favorable docking scores | nih.gov |
| Heteroarylated benzothiazoles | 14-lanosterol demethylase | Not specified | Favorable docking scores | nih.gov |
In Silico Predictions of Interaction Profiles
In silico methods are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, as well as their likely interaction profiles with biological targets. For various benzothiazole derivatives, computational tools have been employed to predict their drug-likeness and potential for biological activity.
For instance, in silico ADMET predictions for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives suggested that most of the compounds would have good oral absorption and bioavailability, adhering to Lipinski's rule of five. nih.gov Such predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.
Computational studies using Density Functional Theory (DFT) have also been used to analyze the structural and electronic properties of benzothiazole derivatives. These studies can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the reactivity of the molecule. For a series of benzothiazole derivatives, the energy gap (ΔE) between HOMO and LUMO was found to be in a range that suggests good kinetic stability and reactivity, which are important for biological interactions. nih.gov
The table below presents a summary of in silico predictions for different benzothiazole derivatives, highlighting their potential pharmacokinetic and electronic properties.
| Compound Class | Prediction Type | Key Findings | Reference |
| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazoles | ADMET | Good oral absorption, compliance with Lipinski's rule | nih.gov |
| Benzothiazole-thiadiazole hybrids | ADMET | Good drug-likeness and safety profiles predicted | nih.gov |
| Various benzothiazole derivatives | DFT | Calculated HOMO-LUMO gap suggests good reactivity | nih.gov |
| Pyrazole Schiff base hybrids with benzothiazole | ADME | Pharmacokinetic properties studied | nih.gov |
Emerging Applications of 5 Chloro 3 Phenyl 2,1 Benzothiazole Beyond Traditional Medicinal Chemistry
Utilization as a Heterocyclic Building Block in Complex Organic Synthesis
The benzothiazole (B30560) core is a significant pharmacophore and a versatile building block in synthetic chemistry. researchgate.net Arylbenzothiazoles, in particular, have been identified as crucial starting materials or intermediates for creating more complex molecular architectures. researchgate.net Their inherent structural features allow for various chemical modifications, making them valuable in the construction of novel organic compounds.
While specific documented examples for the 5-Chloro-3-phenyl-2,1-benzothiazole isomer are not extensively detailed in current literature, the utility of closely related structures underscores its potential. For instance, the analogous compound 5-Chloro-3-phenyl-2,1-benzisoxazole is well-established as a heterocyclic building block for the synthesis of pharmaceuticals, such as novel 2H-1,4-benzodiazepine-2-ones and nitroacridinone derivatives. chemicalbook.com The strategic placement of the chloro and phenyl groups on the benzothiazole ring provides reactive sites and influences the electronic properties of the molecule, making it a promising candidate for similar synthetic strategies aimed at producing complex, polyfunctional molecules. acs.org The development of new synthetic methods, such as one-pot multicomponent reactions, continues to expand the utility of benzothiazole derivatives as key intermediates. researchgate.net
Potential in Materials Science and Functional Materials
The unique electronic and photophysical properties of the benzothiazole nucleus make it a prime candidate for the development of advanced functional materials.
Historically, benzothiazole derivatives have been integral to the dye industry. jchemrev.com The extended π-conjugated system of the benzothiazole ring, which can be further modulated by substituents like the phenyl group, allows the molecule to absorb and emit light in the visible spectrum. As a class, benzothiazoles have been used as sensitizing dyes in photography and other applications requiring specific chromogenic properties. jchemrev.com While the application of this compound itself as a dye is not yet widely reported, its structural similarity to known dyestuffs suggests a strong potential for its use in creating new colorants with potentially enhanced stability and specific spectral properties due to the presence of the chloro-substituent.
The application of benzothiazole derivatives extends into the realm of polymer chemistry and electronics. jchemrev.com Heterocyclic compounds, particularly those containing sulfur and nitrogen, are known for their excellent charge-transport properties. The broader family of 2,1,3-benzothiadiazoles (BTDs) are recognized as versatile fluorescent building blocks used in a range of electronic applications, including Organic Light-Emitting Diodes (OLEDs), organic transistors, and solar cells. mdpi.com
For example, the polymer poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) (F8BT) is a well-studied material in the field of organic electronics, where the benzothiadiazole unit is crucial for its optoelectronic and charge transport properties. researchgate.net This indicates that incorporating the this compound moiety into a polymer backbone could lead to new materials with tailored electronic characteristics for use in next-generation flexible displays, lighting, and photovoltaic devices.
Application as Chemical Probes in Biological Research
Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. The benzothiazole scaffold is a promising platform for designing such probes. Although specific research on this compound as a biological probe is limited, the properties of analogous compounds highlight its potential.
A structurally similar compound, 5-bromo-2-phenyl-1,3-benzothiazole, has been identified as useful for developing fluorescent probes. The presence of a halogen atom (like bromine or chlorine) can enhance photophysical properties such as intersystem crossing, which is beneficial for applications like time-resolved fluorescence microscopy. This suggests that this compound could be developed into a probe for imaging specific cellular components or tracking biological events, leveraging its intrinsic fluorescence and the influence of its substituents on its spectral properties.
Analytical Chemistry Reagents and Sensors
The development of selective and sensitive chemical sensors is a significant area of research in analytical chemistry. Benzothiazole derivatives have emerged as highly effective chemosensors for detecting a variety of analytes, particularly metal ions. nih.gov The nitrogen and sulfur atoms within the heterocyclic ring can act as binding sites for cations.
Researchers have successfully designed benzothiazole-based chemosensors that exhibit a colorimetric or fluorescent response upon binding with specific metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors can show a distinct and visible color change or a "turn-on" fluorescence signal in the presence of the target ion. The 2,1,3-benzothiadiazole (B189464) core is considered a particularly versatile building block for creating optical detection devices for a wide range of analytes. mdpi.com This established utility suggests that this compound could be functionalized to create novel reagents and sensors for environmental monitoring, industrial quality control, and clinical diagnostics.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods such as the condensation of 2-aminobenzenethiols with various carbonyl compounds. mdpi.comresearchgate.net For instance, a common route involves the reaction of 2-aminobenzenethiol with aromatic aldehydes, which can be catalyzed by systems like H₂O₂/HCl in ethanol. mdpi.com Another established method is the reaction with acyl chlorides. mdpi.com
However, future research must pivot towards more efficient and environmentally benign synthetic strategies. The principles of green chemistry—utilizing less hazardous reagents, employing catalytic systems, and minimizing waste—are paramount. Research could explore adapting modern synthetic technologies for the specific production of 5-Chloro-3-phenyl-2,1-benzothiazole.
Table 1: Comparison of Synthetic Strategies for Benzothiazole Synthesis
| Strategy | Typical Conditions | Advantages | Future Research Focus for this compound |
|---|---|---|---|
| Conventional Condensation | Refluxing in solvents like DMF or toluene (B28343). mdpi.comnih.gov | Well-established, high yields in some cases. | High energy consumption, use of volatile organic solvents. |
| Microwave-Assisted Synthesis | Shorter reaction times with microwave irradiation. researchgate.net | Rapid heating, increased reaction rates, often higher yields. | Optimization of microwave parameters for the specific isomer. |
| Ionic Liquid Catalysis | Use of ionic liquids like 1-butylimidazole (B119223) tetrafluoroborate (B81430) at room temperature. mdpi.com | Mild reaction conditions, potential for catalyst recycling. | Designing and screening novel ionic liquids for improved efficiency. |
| One-Pot Multicomponent Reactions | Combining multiple starting materials in a single step under solvent-free conditions. researchgate.net | Increased efficiency, reduced waste, operational simplicity. | Developing a one-pot protocol starting from simple precursors. |
Future efforts should concentrate on developing catalytic, one-pot reactions that offer high atom economy and avoid harsh conditions, paving the way for sustainable large-scale production.
Advanced Spectroscopic Techniques for Dynamic Structure Elucidation
Standard characterization of benzothiazole derivatives relies on techniques like FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, which confirm the static molecular structure. nih.govresearchgate.netmdpi.com For example, ¹³C-NMR can definitively identify the carbon of the thiazole (B1198619) ring (S-C=N) with a characteristic shift. niscpr.res.in
To move beyond this, advanced spectroscopic methods are needed to elucidate the dynamic behavior and subtle structural features of this compound. The dihedral angle between the benzothiazole system and the phenyl ring, measured at 7.11 (8)° in the related 1,3-isomer, is a critical parameter that influences electronic communication between the rings and could be studied under various conditions. nih.goviucr.org
Table 2: Advanced Spectroscopic Techniques for Future Study
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 2D-NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. nih.gov | Unambiguous assignment of all proton and carbon signals; confirmation of the specific 2,1-benzothiazole linkage. |
| Variable-Temperature (VT) NMR | Information on conformational changes and rotational barriers. | Studying the dynamics of phenyl ring rotation and potential conformational isomers at different temperatures. |
| Fluorescence Spectroscopy | Electronic structure, excited states, and environmental sensitivity. mdpi.comniscpr.res.in | Exploring its potential as a fluorescent probe or in materials science; quantifying quantum yields and solvatochromic effects. |
| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov | Definitive structural confirmation; understanding crystal packing and non-covalent interactions that could influence physical properties. |
Employing these techniques will provide a more complete picture of the molecule's structural dynamics, which is essential for understanding its reactivity and interactions with biological targets.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work offers a powerful paradigm for chemical research. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), has been effectively used to study benzothiazole derivatives, providing insights into optimized geometries, electronic properties, and vibrational spectra. mdpi.comresearchgate.net
For this compound, this integrated approach could be used to:
Predict Molecular Properties: DFT calculations can predict key parameters like the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic transitions. mdpi.comresearchgate.net For a series of benzothiazole derivatives, this gap was shown to be sensitive to substituents on the ring. mdpi.com
Correlate Spectroscopic Data: Calculated NMR chemical shifts (using methods like GIAO) and vibrational frequencies can be compared directly with experimental data to validate both the computational model and the experimental assignments. mdpi.com
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential synthetic pathways, helping to optimize reaction conditions and understand how catalysts function.
Understand Biological Interactions: Molecular docking studies can predict how the molecule binds to the active site of a protein, identifying key interactions and guiding the design of more potent analogs. researchgate.net
This combination allows for a cycle of prediction and verification, accelerating the discovery process and providing a profound understanding of the molecule's behavior at an atomic level.
Exploration of New Biological Targets and Pathways
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netpcbiochemres.comresearchgate.net Derivatives have been shown to interact with a range of biological targets.
Future research on this compound should involve broad biological screening to uncover its unique therapeutic potential. Given the activities of related compounds, several areas are of immediate interest.
Table 3: Potential Biological Targets for Investigation
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, C-Met, PI3K/Akt/mTOR pathway nih.gov | Anticancer researchgate.netnih.gov |
| Microbial Enzymes | Peptide Deformylase, Dihydroorotase nih.gov | Antibacterial nih.gov |
| Nuclear Receptors | Glucocorticoid Receptor (GCR) nih.gov | Anti-inflammatory nih.gov |
| Metabolic Enzymes | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) nih.gov | Pain, Inflammation nih.gov |
| Neuro-related Targets | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Neurodegenerative Diseases rsc.org |
The exploration should not be limited to known targets. High-throughput screening against diverse enzyme and receptor panels could reveal entirely new mechanisms of action and therapeutic applications for this specific isomer.
Expanding Non-Traditional Applications in Emerging Fields
While the focus on benzothiazoles has been overwhelmingly in medicinal chemistry, their unique chemical structures also lend themselves to applications in materials science and other emerging fields. mdpi.compcbiochemres.com
Future research should actively explore these non-traditional avenues for this compound:
Materials Science: The fused aromatic system and heteroatoms suggest potential use in organic electronics. Investigations could focus on its properties as an organic semiconductor, an emitter in Organic Light-Emitting Diodes (OLEDs), or as a component in dye-sensitized solar cells.
Fluorescent Probes and Sensors: Many benzothiazole derivatives exhibit strong fluorescence. mdpi.comniscpr.res.in Research could be directed at evaluating the compound's photophysical properties, such as its quantum yield and sensitivity to its chemical environment (e.g., pH, metal ions, polarity). This could lead to its development as a specialized chemical sensor.
Agrochemicals: The known biological activity of the benzothiazole class includes use as plant protectors. pcbiochemres.com Screening this compound for herbicidal, fungicidal, or insecticidal activity could open up applications in agriculture.
Industrial Chemistry: Benzothiazoles have been used as vulcanization accelerators and dye intermediates. pcbiochemres.com The specific properties of this isomer could be evaluated for utility in polymer chemistry or in the synthesis of novel dyes with specialized properties.
By looking beyond the traditional biomedical sphere, researchers can unlock new value and applications for this compound, highlighting the versatility of this heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Chloro-3-phenyl-2,1-benzothiazole, and how can purity be optimized?
- Methodology : A common approach involves cyclocondensation of hydrazine derivatives with halogenated precursors. For example, 7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole was synthesized by reacting 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine with iodobenzene diacetate in dichloromethane, followed by column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol .
- Purity Optimization : Use gradient elution during chromatography and monitor reaction progress via TLC. Recrystallization in ethanol improves crystalline purity.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : and NMR identify aromatic protons and carbon environments (e.g., chlorine-substituted carbons resonate at δ 125–135 ppm).
- FT-IR : Stretching vibrations for C-Cl (~750 cm) and C-S (600–700 cm) confirm functional groups.
Q. How do halogen substituents (e.g., chlorine) influence the compound’s reactivity?
- The electron-withdrawing chlorine at the 5-position activates the benzothiazole ring for nucleophilic substitution (e.g., with amines or thiols) and stabilizes intermediates in coupling reactions . Halogens also enhance biological activity by improving lipophilicity and target binding .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles and non-covalent interactions. For example, in 7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole:
- Dihedral angles between aromatic rings: 64.11° .
- Intermolecular interactions: C–H···N hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.56–3.75 Å) stabilize the crystal lattice .
- Tools : Use software like SHELX for refinement and Mercury for visualization.
Q. What strategies mitigate side reactions during functionalization of the benzothiazole core?
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalyst Systems : Pd(PPh)/Xantphos improves yield in Suzuki-Miyaura couplings by reducing steric hindrance .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like HIV-1 protease (PDB: 1HPV). Halogen bonds between Cl and backbone carbonyls improve binding affinity .
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC values for antitumor activity .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
